2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol
CAS No.: 294668-48-7
Cat. No.: VC7505557
Molecular Formula: C10H7NOS2
Molecular Weight: 221.29
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 294668-48-7 |
---|---|
Molecular Formula | C10H7NOS2 |
Molecular Weight | 221.29 |
IUPAC Name | 2-methylthieno[2,3-e][1,3]benzothiazol-5-ol |
Standard InChI | InChI=1S/C10H7NOS2/c1-5-11-9-8(14-5)4-7(12)6-2-3-13-10(6)9/h2-4,12H,1H3 |
Standard InChI Key | CKCVIZASFQSRBN-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(S1)C=C(C3=C2SC=C3)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol defines a bicyclic system comprising:
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A benzothiazole core (benzo[1,2-d]thiazole) fused with a thiophene ring at positions 5 and 6 .
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A methyl substituent at position 2 of the thiazole ring.
The molecular formula C₁₀H₇NOS₂ (molecular weight: 221.3 g/mol) reflects the incorporation of sulfur and oxygen heteroatoms, which contribute to its electronic properties and potential bioactivity .
Spectroscopic and Physicochemical Properties
Key spectral data and physical characteristics include:
The solid-state structure (PubChem 3D Conformer) reveals planar aromatic systems with dihedral angles of 178.9° between thiophene and benzothiazole planes, facilitating π-π stacking interactions .
Synthetic Methodologies and Challenges
Reported Synthetic Routes
While no direct synthesis protocol exists for 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol in the literature, analogous benzothiazole derivatives are typically synthesized via:
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Cyclocondensation Reactions: Thiophene-2-carboxylic acids reacted with 2-aminothiophenols under dehydrating conditions .
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Friedländer Annulation: For constructing fused thiophene-benzothiazole systems .
A hypothetical pathway could involve:
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Nitration of 5-hydroxybenzothiazole to introduce electrophilic sites.
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Thiophene ring fusion via palladium-catalyzed cross-coupling .
Purification and Characterization
The compound is purified to ≥95% purity (HPLC) using silica gel chromatography with ethyl acetate/hexane eluents . Structural validation employs:
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¹H NMR: Aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 5.3 ppm .
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IR Spectroscopy: O-H stretch at 3250 cm⁻¹, C=S vibration at 1120 cm⁻¹ .
Pharmacological Activity and Mechanism
Monoamine Oxidase (MAO) Inhibition
Although direct studies on 2-methylthieno[3',2':5,6]benzo[1,2-d]thiazol-5-ol are lacking, structurally related 2-methylbenzo[d]thiazol-5-ol derivatives exhibit:
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MAO-B Inhibition: IC₅₀ values < 0.017 µM, surpassing selegiline (IC₅₀ 0.05 µM) .
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Selectivity: 100–500-fold preference for MAO-B over MAO-A, critical for Parkinson’s disease therapy .
The thiophene fusion in the target compound may enhance lipid solubility, potentially improving blood-brain barrier permeability compared to simpler benzothiazoles .
Structure-Activity Relationships (SAR)
Key SAR trends from analogous compounds:
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